2-(2-methoxyphenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a pyrrole ring, and a morpholinoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the methoxyphenoxy intermediate.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction between the methoxyphenoxy intermediate and a pyrrole derivative, such as 1-methyl-1H-pyrrole-2-carboxaldehyde.
Formation of the Morpholinoethyl Group: The final step involves the reaction of the intermediate with morpholine and an appropriate acylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of advanced polymers.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenoxy)-N-(2-(1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide: Lacks the methyl group on the pyrrole ring.
2-(2-methoxyphenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-piperidinoethyl)acetamide: Contains a piperidinoethyl group instead of a morpholinoethyl group.
Uniqueness
2-(2-methoxyphenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-22-9-5-6-16(22)17(23-10-12-26-13-11-23)14-21-20(24)15-27-19-8-4-3-7-18(19)25-2/h3-9,17H,10-15H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJPRZQMYNFFFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)COC2=CC=CC=C2OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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